(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glg-V 13 is a small molecule drug that acts as a potassium channel blocker. It has been primarily studied for its potential use as a class III antiarrhythmic agent, targeting cardiovascular diseases, particularly cardiac arrhythmias .
Chemical Reactions Analysis
Glg-V 13 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed, but detailed conditions are not specified.
Substitution: Glg-V 13 can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of potassium channel blockers.
Biology: Research has focused on its effects on cellular ion channels and its potential therapeutic applications.
Medicine: Glg-V 13 is primarily investigated for its use as an antiarrhythmic agent, particularly in treating cardiac arrhythmias.
Mechanism of Action
Glg-V 13 exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the action potential duration, which helps in stabilizing the cardiac rhythm. The molecular targets of Glg-V 13 include various potassium channels, and its mechanism involves binding to these channels and inhibiting their function. This inhibition prevents the rapid repolarization of cardiac cells, thereby reducing the likelihood of arrhythmias .
Comparison with Similar Compounds
Glg-V 13 is compared with other class III antiarrhythmic agents, such as d,l-sotalol and KMC-IV-84. These compounds also act as potassium channel blockers but may differ in their specific binding affinities, pharmacokinetics, and side effect profiles. Glg-V 13 is unique in its specific molecular structure and its effects on different types of potassium currents in cardiac cells .
Similar Compounds
- d,l-Sotalol
- KMC-IV-84
- Amiodarone
- Dofetilide
These compounds share similar mechanisms of action but may vary in their clinical applications and efficacy .
Properties
Molecular Formula |
C20H28Cl2N4O9 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid |
InChI |
InChI=1S/C20H26N4O.2ClHO4/c1-15(2)23-10-16-9-17(11-23)13-24(12-16)20(25)18-3-5-19(6-4-18)22-8-7-21-14-22;2*2-1(3,4)5/h3-8,14-17H,9-13H2,1-2H3;2*(H,2,3,4,5)/t16-,17+;; |
InChI Key |
OCHIIJAGIOJHMN-VWDRLOGHSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]2C[C@@H](C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Canonical SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.